![molecular formula C21H17BrN2O3S B4961744 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, also known as BPTC, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiazole derivatives, and its unique structure makes it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting topoisomerase II, 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can prevent cancer cells from dividing and proliferating. 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has also been shown to inhibit cell proliferation and migration, which can prevent the spread of cancer cells. Additionally, 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been found to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological properties. However, 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. Additionally, 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one. One area of research is to study its potential applications in drug development. 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has shown promising results as an anticancer and antimicrobial agent, and further research is needed to optimize its use in drug development. Another area of research is to study its mechanism of action in more detail. Understanding how 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one interacts with specific enzymes and signaling pathways can provide insights into its biological properties. Additionally, further research is needed to study the toxicity and safety of 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one in more detail, which can help optimize its use in lab experiments and drug development.
Métodos De Síntesis
The synthesis of 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with 4-propoxyaniline and thiosemicarbazide. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The resulting product is purified by column chromatography to obtain pure 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one. The synthesis method is relatively straightforward and has been optimized to yield high-quality 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been extensively studied for its potential applications in various fields of science. It has been found to have anticancer, antimicrobial, and antioxidant properties. 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antimicrobial activity against various bacterial strains. Additionally, 6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Propiedades
IUPAC Name |
6-bromo-3-[2-(4-propoxyanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-2-9-26-16-6-4-15(5-7-16)23-21-24-18(12-28-21)17-11-13-10-14(22)3-8-19(13)27-20(17)25/h3-8,10-12H,2,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDRWAKVRZOPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

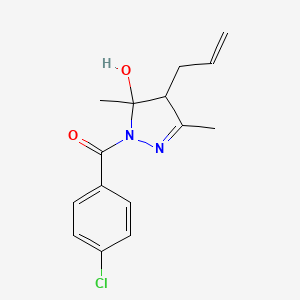
![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)
![[1-({1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4961679.png)
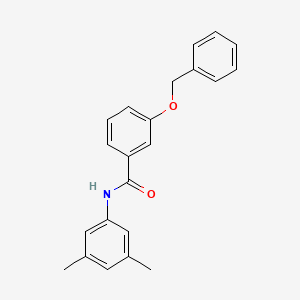
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)
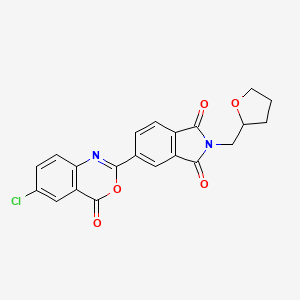
![N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4961703.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B4961711.png)
![2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4961713.png)
![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4961719.png)
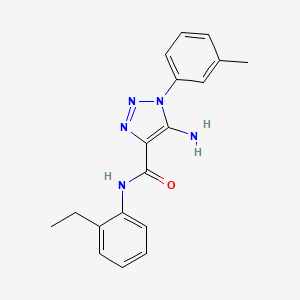
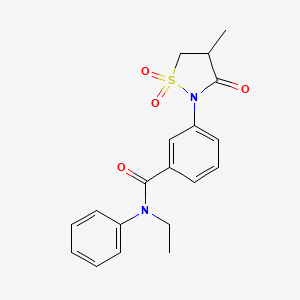
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)